molecular formula C14H22N2O4S2 B2451178 Methyl 4-((5-ethylthiophene-2-sulfonamido)methyl)piperidine-1-carboxylate CAS No. 1235304-25-2

Methyl 4-((5-ethylthiophene-2-sulfonamido)methyl)piperidine-1-carboxylate

Cat. No. B2451178
CAS RN: 1235304-25-2
M. Wt: 346.46
InChI Key: NJVWNNZXUIKOGZ-UHFFFAOYSA-N
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Description

Methyl 4-((5-ethylthiophene-2-sulfonamido)methyl)piperidine-1-carboxylate, also known as METP, is a compound with potential applications in scientific research.

Scientific Research Applications

Synthesis and Biological Evaluation

Compounds incorporating elements similar to "Methyl 4-((5-ethylthiophene-2-sulfonamido)methyl)piperidine-1-carboxylate" have been the subject of extensive synthesis and biological evaluation studies. For instance, novel dihydropyridine (DHP) derivatives have been synthesized and evaluated for their antioxidant and metal chelating activities, indicating potential for treating metals induced oxidative stress associated diseases (S. M. Sudhana & Pradeepkiran Jangampalli Adi, 2019). This research underscores the significance of such compounds in mitigating oxidative stress and related pathologies.

Anticancer Potential

Research on piperidine-4-carboxylic acid ethyl ester-appended 1,3,4-oxadiazole hybrids reveals their evaluation as promising anticancer agents, emphasizing the therapeutic potential of sulfonamide derivatives in cancer treatment (A. Rehman et al., 2018). Such studies contribute to the ongoing search for novel anticancer compounds with improved efficacy and selectivity.

Antimicrobial and Antibacterial Activities

The synthesis of acetamide derivatives bearing azinane and 1,3,4-oxadiazole heterocyclic cores and their evaluation for antibacterial potentials highlight the role of sulfonamide derivatives in combating microbial infections (Kashif Iqbal et al., 2017). This research is pivotal for developing new antibacterial agents against resistant strains.

Enzyme Inhibition and CNS Disorders

N-alkylated arylsulfonamides of (aryloxy)ethyl piperidines have been identified for their selectivity as 5-HT7 receptor antagonists, demonstrating antidepressant-like and pro-cognitive properties. Such findings are crucial for the development of new treatments for CNS disorders, including depression and cognitive impairments (V. Canale et al., 2016).

Safety and Hazards

While specific safety data for this compound is not available, it’s important to handle all chemical compounds with care. General safety measures include avoiding inhalation, ingestion, or skin contact, and using the compound only in well-ventilated areas .

Future Directions

Thiophene derivatives, such as “Methyl 4-((5-ethylthiophene-2-sulfonamido)methyl)piperidine-1-carboxylate”, have potential applications in medicinal chemistry . Future research could focus on synthesizing and investigating new structural prototypes with more effective pharmacological activity .

Mechanism of Action

Target of Action

Methyl 4-((5-ethylthiophene-2-sulfonamido)methyl)piperidine-1-carboxylate is a chemical compound that is extensively utilized in various scientific research applications They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .

Mode of Action

. The interaction of this compound with its targets would result in these effects.

properties

IUPAC Name

methyl 4-[[(5-ethylthiophen-2-yl)sulfonylamino]methyl]piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2O4S2/c1-3-12-4-5-13(21-12)22(18,19)15-10-11-6-8-16(9-7-11)14(17)20-2/h4-5,11,15H,3,6-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJVWNNZXUIKOGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(S1)S(=O)(=O)NCC2CCN(CC2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-((5-ethylthiophene-2-sulfonamido)methyl)piperidine-1-carboxylate

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